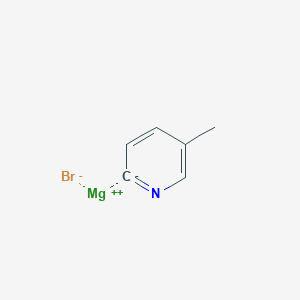
5-Methyl-2-pyridylmagnesium bromide
概要
説明
5-Methyl-2-pyridylmagnesium bromide: is an organometallic compound that belongs to the class of Grignard reagents. It is typically a white to pale yellow solid and is used extensively in organic synthesis due to its reactivity as a nucleophile. The compound has the molecular formula C6H6BrMgN and a molecular weight of 196.33 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: 5-Methyl-2-pyridylmagnesium bromide is synthesized by reacting 2-bromopyridine with magnesium in a dry, anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2-Bromopyridine+Magnesium→5-Methyl-2-pyridylmagnesium bromide
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and handling the reagents safely .
化学反応の分析
Types of Reactions: 5-Methyl-2-pyridylmagnesium bromide primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The compound can also participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form substituted pyridines.
Coupling Reactions: Utilizes palladium catalysts in the presence of bases for coupling reactions.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
Substituted Pyridines: Formed from reactions with alkyl halides.
Biaryl Compounds: Formed from coupling reactions
科学的研究の応用
Chemistry: 5-Methyl-2-pyridylmagnesium bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize intermediates for drug development. It plays a crucial role in the synthesis of heterocyclic compounds, which are common in many pharmaceuticals.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its reactivity makes it a versatile reagent for various industrial applications .
作用機序
The mechanism of action of 5-Methyl-2-pyridylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound forms a bond with the nitrogen atom of the pyridine ring, creating a highly reactive species. This species can attack electrophilic centers in other molecules, leading to the formation of new bonds. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the presence of the methyl group, which can affect the compound’s nucleophilicity .
類似化合物との比較
2-Pyridylmagnesium bromide: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methyl-2-pyridylmagnesium bromide: The methyl group is positioned differently, which can influence the compound’s reactivity and selectivity in reactions.
Uniqueness: 5-Methyl-2-pyridylmagnesium bromide is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and selectivity in organic synthesis. This structural feature can make it more suitable for specific applications compared to its analogs .
特性
IUPAC Name |
magnesium;5-methyl-2H-pyridin-2-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMRYADDTAXDLD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=[C-]C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















